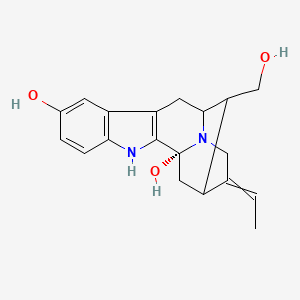

3-Hydroxysarpagine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H22N2O3 |

|---|---|

Poids moléculaire |

326.4 g/mol |

Nom IUPAC |

(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol |

InChI |

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/t14?,15?,17?,19-/m1/s1 |

Clé InChI |

FNKZQZYHQGWZAE-ZFMVVSJCSA-N |

SMILES isomérique |

CC=C1CN2C3CC4=C([C@@]2(CC1C3CO)O)NC5=C4C=C(C=C5)O |

SMILES canonique |

CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O |

Origine du produit |

United States |

Foundational & Exploratory

3-Hydroxysarpagine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid, has garnered interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution within plant species, and biosynthetic pathway of this compound. Furthermore, it presents detailed experimental protocols for the extraction, isolation, and quantitative analysis of this compound, aiming to equip researchers and drug development professionals with the necessary information for its further study and potential therapeutic application.

Natural Sources and Distribution

This compound is primarily found within the plant family Apocynaceae, a family renowned for its rich diversity of bioactive alkaloids. The principal genus known to produce this compound is Rauvolfia.

Major Plant Sources

Current scientific literature has identified the following species as key natural sources of this compound:

-

Rauvolfia serpentina (Indian Snakeroot): This medicinal plant, with a long history of use in traditional medicine, is a significant source of a wide array of indole alkaloids, including this compound.

-

Rauvolfia tetraphylla (Wild Snake Root): This species is another well-documented producer of sarpagine-type alkaloids, with this compound being one of its constituents.

-

Rauvolfia vomitoria (African Snakeroot): Extracts from this plant have also been shown to contain this compound.

Distribution within Plant Tissues

While comprehensive quantitative data for this compound across all plant parts is not extensively available, the general distribution of indole alkaloids in Rauvolfia species follows a recognized pattern. The highest concentrations of these alkaloids are typically found in the roots and root bark . Lower concentrations are generally present in the stems and leaves. For researchers aiming to isolate this compound, the roots of the aforementioned Rauvolfia species are the most promising starting material.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that is part of the larger monoterpenoid indole alkaloid (MIA) pathway. The pathway originates from the precursors tryptamine (B22526) and secologanin (B1681713).

The key steps leading to the sarpagan skeleton and its subsequent hydroxylation are as follows:

-

Strictosidine Formation: Tryptamine and secologanin condense to form strictosidine, the universal precursor for all MIAs.

-

Formation of the Sarpagan Skeleton: Through a series of enzymatic reactions involving the sarpagan bridge enzyme (SBE), a cytochrome P450 enzyme, the sarpagan scaffold is formed from strictosidine-derived intermediates.

-

Hydroxylation of 10-Deoxysarpagine: The immediate precursor to sarpagine (B1680780) is 10-deoxysarpagine. The enzyme deoxysarpagine hydroxylase , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation at the C-10 position to yield sarpagine.

-

Hydroxylation at the C-3 Position: The final step in the formation of this compound is the hydroxylation of sarpagine at the C-3 position. While the specific enzyme for this reaction has not been definitively characterized and named, it is highly probable that another cytochrome P450 monooxygenase is responsible for this stereospecific hydroxylation. These enzymes are well-known for their role in catalyzing such hydroxylation reactions in secondary metabolite biosynthesis.

Below is a diagram illustrating the proposed final steps in the biosynthetic pathway of this compound.

Experimental Protocols

This section provides a general framework for the extraction, isolation, and quantification of this compound from Rauvolfia plant material. Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and available equipment.

Extraction of Total Alkaloids

This protocol outlines a standard procedure for the extraction of the total alkaloid fraction from dried and powdered Rauvolfia root material.

Workflow Diagram:

Methodology:

-

Maceration: Dried and finely powdered root material (e.g., 100 g) is macerated with methanol (e.g., 3 x 500 mL) at room temperature for 24 hours for each extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 2% aqueous sulfuric acid.

-

The acidic solution is then washed with a nonpolar solvent such as diethyl ether to remove neutral and weakly basic compounds.

-

The aqueous layer is then made alkaline (pH 9-10) by the addition of concentrated ammonium (B1175870) hydroxide.

-

The alkaloids are then extracted from the basified aqueous solution with a chlorinated solvent like dichloromethane.

-

-

Drying and Final Concentration: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude total alkaloid extract.

Isolation of this compound

The crude alkaloid mixture can be fractionated using chromatographic techniques to isolate this compound.

Methodology:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of a nonpolar solvent (e.g., chloroform (B151607) or ethyl acetate) and a polar solvent (e.g., methanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and/or with Dragendorff's reagent.

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Quantitative Analysis by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of this compound from other alkaloids.

-

Detection: The UV detector should be set at the maximum absorbance wavelength for this compound, which should be determined by acquiring a UV spectrum of the purified compound.

-

Standard Preparation: A calibration curve is constructed using a certified reference standard of this compound at a range of concentrations.

-

Sample Preparation: A known weight of the dried plant extract is accurately weighed, dissolved in a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Quantitative Data

While extensive quantitative data for this compound is limited in the public domain, the following table summarizes the general expectations for alkaloid content in Rauvolfia species. It is important to note that the concentration of individual alkaloids, including this compound, can vary significantly based on geographical location, season of harvest, and the specific plant part.

| Plant Species | Plant Part | Total Alkaloid Content (% dry weight) | Notes |

| Rauvolfia serpentina | Roots | 1.0 - 3.0 | The highest concentration of alkaloids is typically found in the root bark. |

| Rauvolfia tetraphylla | Roots | 0.5 - 2.5 | |

| Rauvolfia vomitoria | Root Bark | 1.5 - 3.5 |

Note: The values presented are for total alkaloids. The specific percentage of this compound within the total alkaloid fraction requires specific quantitative analysis.

Conclusion

This compound is a promising natural product found predominantly in the roots of several Rauvolfia species. Its biosynthesis from the central MIA pathway involves key hydroxylation steps catalyzed by cytochrome P450 enzymes. The experimental protocols provided in this guide offer a solid foundation for researchers to extract, isolate, and quantify this compound. Further research is warranted to fully elucidate the biosynthetic pathway, establish a comprehensive quantitative profile in various natural sources, and explore the pharmacological potential of this compound for future drug development.

The Discovery and Isolation of 3-Hydroxysarpagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. First identified in the roots of Rauwolfia serpentina, this document details the experimental protocols for its extraction and purification, presents its key quantitative data, and explores its potential biological activities, including its role as a topoisomerase inhibitor and cytotoxic agent. Included are detailed experimental workflows and a proposed signaling pathway, visualized through Graphviz diagrams, to facilitate a deeper understanding for research and drug development applications.

Introduction

Sarpagine (B1680780) and its related indole alkaloids are a significant class of natural products, primarily found in the Apocynaceae family, notably within the Rauwolfia and Vinca genera. These compounds are biosynthetically derived from tryptamine (B22526) and secologanin. The sarpagine alkaloid family is characterized by a complex, polycyclic ring system. For centuries, plants containing these alkaloids have been utilized in traditional medicine, and modern research has identified a range of biological activities, including anticancer, antimalarial, and antiarrhythmic properties.

In 2005, a novel indole alkaloid, this compound, was discovered and isolated from the dried roots of Rauwolfia serpentina by Itoh et al.[1]. This discovery added a new member to the extensive family of sarpagine alkaloids and opened avenues for investigating its unique biological properties. This guide serves to consolidate the available technical information on this compound, providing a foundational resource for further research and development.

Experimental Protocols

The isolation and purification of this compound from its natural source, Rauwolfia serpentina, involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methods for the isolation of indole alkaloids from Rauwolfia species.

Plant Material

Dried and powdered roots of Rauwolfia serpentina are the starting material for the extraction process.

Extraction

A general procedure for the extraction of alkaloids from Rauwolfia serpentina roots is as follows:

-

Maceration: The powdered root material is subjected to cold maceration with methanol (B129727) for an extended period (e.g., 72 hours) to extract a broad range of phytochemicals, including the alkaloids.[2]

-

Filtration and Concentration: The methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

-

Acid-Base Extraction for Alkaloid Enrichment:

-

The crude methanolic extract is suspended in water and acidified with a dilute acid (e.g., HCl) to a pH of approximately 4.0.

-

This acidic solution is then partitioned with a non-polar solvent (e.g., hexane (B92381) or ether) to remove fats and other non-polar compounds.

-

The aqueous acidic layer, containing the protonated alkaloids, is then basified with a dilute base (e.g., ammonia) to a pH of around 9-10.

-

The free alkaloid bases are then extracted from the basified aqueous solution using a chlorinated solvent, such as chloroform (B151607) or dichloromethane.[2][3]

-

-

Final Concentration: The organic solvent containing the enriched alkaloid fraction is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the total crude alkaloid extract.

Isolation by Column Chromatography

The separation of individual alkaloids from the crude extract is achieved through column chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of Rauwolfia alkaloids.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. The Rf value will be specific to the TLC conditions used.

-

Further Purification: Fractions containing the compound of interest may require further purification using preparative TLC or repeated column chromatography to achieve high purity.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₃ | Inferred from structure |

| ¹H-NMR (500 MHz, CD₃OD) | δ 7.17 (1H, d, J = 8.5 Hz, H-12), 6.78 (1H, d, J = 2 Hz, H-9), 6.67 (1H, dd, J = 8.5, 2 Hz, H-11), 5.49 (1H, q, J = 7 Hz, H-19), 4.26 (1H, dt, J = 16.5, 4.5 Hz, H-5α) | |

| ¹³C-NMR | Data not available in the searched literature. | |

| Mass Spectrometry | Data not available in the searched literature. | |

| Yield | Data not available in the searched literature. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Rauwolfia serpentina.

Proposed Signaling Pathway

The initial biological screening of this compound indicated inhibitory activity against topoisomerase I and II, as well as cytotoxicity against human promyelocytic leukemia (HL-60) cells. Based on the known mechanisms of other topoisomerase inhibitors and cytotoxic alkaloids, a proposed signaling pathway leading to apoptosis is presented below. It is important to note that this is a generalized pathway and further research is required to elucidate the specific molecular interactions of this compound.

Conclusion

This compound is a relatively recently discovered sarpagine-type indole alkaloid with potential biological activities that warrant further investigation. This guide has provided a summary of the available technical information regarding its discovery and isolation. While foundational data such as its ¹H-NMR spectrum are available, further research is needed to fully characterize this compound, including the determination of its ¹³C-NMR and mass spectrometric data, as well as its absolute stereochemistry and isolation yield. Elucidating the specific molecular targets and downstream signaling pathways of its cytotoxic and topoisomerase-inhibiting activities will be crucial for evaluating its potential as a lead compound in drug development. The protocols and data presented herein offer a starting point for researchers and scientists to build upon in their exploration of this compound and its therapeutic potential.

References

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Sarpagine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of sarpagine (B1680780) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids (MIAs) with significant pharmacological activities. The sarpagine skeleton, a common precursor to more complex alkaloids like ajmaline (B190527), is assembled through a sophisticated series of enzymatic reactions. This document details the core biosynthetic pathway, its regulation, and the experimental methodologies used to elucidate this complex process.

The Core Biosynthetic Pathway: From Primary Metabolites to a Complex Scaffold

The biosynthesis of sarpagine alkaloids begins with the condensation of two primary metabolites: tryptamine, derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpene from the methylerythritol phosphate (B84403) (MEP) pathway. The subsequent enzymatic cascade meticulously constructs the intricate sarpagine framework. The well-studied biosynthesis of ajmaline serves as a prime example of this pathway.[1][2][3]

The key enzymatic steps are outlined below:

-

Strictosidine (B192452) Formation: Tryptamine and secologanin are condensed by Strictosidine Synthase (STR) in a Pictet-Spengler reaction to form 3α(S)-strictosidine, the universal precursor for all MIAs.[4][5]

-

Deglycosylation: The glucose moiety of strictosidine is removed by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive aglycone.

-

Conversion to 19-E-Geissoschizine: The strictosidine aglycone is then converted to 19-E-geissoschizine by Geissoschizine Synthase (GS) .

-

Sarpagan Bridge Formation: The crucial C5-C16 bond that defines the sarpagan skeleton is formed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase, which converts geissoschizine to polyneuridine (B1254981) aldehyde.

-

Ester Hydrolysis and Decarboxylation: Polyneuridine Aldehyde Esterase (PNAE) hydrolyzes the methyl ester of polyneuridine aldehyde, which is followed by a spontaneous decarboxylation to yield 16-epi-vellosimine.

-

Cyclization and Acetylation: Vinorine (B1233521) Synthase (VS) , an acetyl-CoA dependent acetyltransferase, catalyzes the cyclization of 16-epi-vellosimine to form vinorine.

-

Hydroxylation: Vinorine Hydroxylase (VH) , another cytochrome P450 enzyme, hydroxylates vinorine at the C-21 position to produce vomilenine (B1248388).

-

Reductions: A two-step reduction process follows, starting with the conversion of vomilenine to 1,2-dihydrovomilenine (B1246003) by Vomilenine Reductase (VR) . Subsequently, 1,2-Dihydrovomilenine Reductase (DHVR) reduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline. Both reductases are NADPH-dependent.

-

Deacetylation: Acetylajmalan Esterase (AAE) removes the acetyl group from 17-O-acetylnorajmaline to yield norajmaline (B1263583).

-

Methylation: The final step is the N-methylation of norajmaline by Norajmaline N-methyltransferase (NAMT) to produce ajmaline.

Quantitative Insights: Enzyme Kinetics

The efficiency of the biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. A summary of the available quantitative data for key enzymes in the ajmaline pathway is presented below.

| Enzyme | Substrate(s) | K_m (µM) | V_max / k_cat | Optimal pH | Optimal Temp. (°C) | Source |

| Strictosidine Synthase (STR) | Tryptamine | 9 | 300-400 nkat/mg | 6.8 | - | |

| Secologanin | - | - | ||||

| Sarpagan Bridge Enzyme (SBE) | Geissoschizine | 22.5 | - | - | - | |

| Vinorine Synthase (VS) | 16-epi-Vellosimine (Gardneral) | 7.5 | - | - | - | |

| Acetyl-CoA | 57 | - | - | - | ||

| Vomilenine Reductase (VR) | Vomilenine | 42 | - | 5.7-6.2 | 30 | |

| 1,2-Dihydrovomilenine Reductase (DHVR) | 1,2-Dihydrovomilenine | 32 | - | - | - | |

| Acetylajmalan Esterase (AAE) | 17-O-Acetylajmalan | - | - | 7.5 | 53 |

Regulatory Networks: The Role of Jasmonate Signaling

The biosynthesis of sarpagine alkaloids is tightly regulated by a complex signaling network, with the plant hormone jasmonic acid (JA) playing a central role. Jasmonate signaling activates a cascade of transcription factors that ultimately upregulate the expression of biosynthetic genes.

Key components of this regulatory pathway in Catharanthus roseus include:

-

CrMYC2: A basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator of the jasmonate response.

-

ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) Transcription Factors: A family of APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) transcription factors that are downstream targets of CrMYC2. ORCA2 and ORCA3 have been shown to directly bind to the promoters of several MIA biosynthetic genes, including STR, and activate their transcription.

-

JAZ (Jasmonate ZIM-domain) Proteins: Repressor proteins that bind to and inhibit CrMYC2 in the absence of jasmonate. Upon perception of JA, JAZ proteins are targeted for degradation, releasing CrMYC2 to activate downstream genes.

Experimental Protocols: Elucidating the Pathway

The elucidation of the sarpagine alkaloid biosynthetic pathway has relied on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

4.1.1. Strictosidine Synthase (STR) Assay

This spectrophotometric assay measures the formation of strictosidine.

Materials:

-

Tryptamine hydrochloride

-

Secologanin

-

Potassium phosphate buffer (100 mM, pH 6.8)

-

Enzyme extract (crude or purified)

-

Ethyl acetate (B1210297)

-

5 M Sulfuric acid

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.8), 2 mM tryptamine, and 2 mM secologanin.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1 ml of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate phase to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Add 1 ml of 5 M H₂SO₄ and heat at 70°C for 45 minutes to convert strictosidine to a chromophore.

-

Cool the sample and measure the absorbance at 348 nm.

-

Quantify the amount of strictosidine produced using a standard curve prepared with authentic strictosidine.

4.1.2. Vinorine Synthase (VS) Assay

This HPLC-based assay monitors the formation of vinorine from 16-epi-vellosimine and acetyl-CoA.

Materials:

-

16-epi-vellosimine (or gardneral)

-

Acetyl-CoA

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Enzyme extract

-

Methanol

-

HPLC system with a C18 column and UV detector

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 100 µM 16-epi-vellosimine, and 200 µM acetyl-CoA.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding the enzyme extract.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by HPLC, monitoring the formation of vinorine at an appropriate wavelength (e.g., 280 nm).

-

Quantify vinorine production by comparing the peak area to a standard curve.

Protein Purification

4.2.1. Purification of Vinorine Synthase (VS)

This protocol describes a multi-step purification of vinorine synthase from Rauvolfia serpentina cell cultures.

Protocol:

-

Crude Extract Preparation: Homogenize frozen Rauvolfia cells in an extraction buffer and centrifuge to obtain a crude protein extract.

-

Anion Exchange Chromatography: Apply the crude extract to a DEAE-Sepharose column and elute with a linear gradient of NaCl.

-

Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate, and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

-

Hydroxyapatite (B223615) Chromatography: Apply the active fractions to a hydroxyapatite column and elute with a phosphate buffer gradient.

-

Gel Filtration: As a final step, subject the concentrated active fractions to size exclusion chromatography on a Superdex 200 column.

-

Assess the purity of the final enzyme preparation by SDS-PAGE.

Molecular Biology Techniques for Studying Gene Function

4.3.1. Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool to study gene function in plants.

Protocol:

-

Vector Construction: Amplify a 300-400 bp fragment of the target gene and clone it into the pTRV2 VIGS vector.

-

Agrobacterium Transformation: Transform Agrobacterium tumefaciens strain GV3101 separately with the pTRV1 and the pTRV2-gene construct.

-

Inoculum Preparation: Grow overnight cultures of both Agrobacterium strains, then pellet and resuspend the cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 1.0. Mix the two cultures in a 1:1 ratio.

-

Plant Infiltration: Infiltrate young C. roseus seedlings (e.g., at the four-leaf stage) by injecting the Agrobacterium mixture into the stem or leaves using a needleless syringe.

-

Phenotypic and Metabolic Analysis: Monitor the plants for any visible phenotypes and collect tissue samples 2-3 weeks post-infiltration for gene expression analysis (qRT-PCR) and metabolite profiling (LC-MS) to assess the effect of gene silencing.

4.3.2. Yeast One-Hybrid (Y1H) Assay for Identifying DNA-Protein Interactions

This technique is used to identify transcription factors that bind to specific promoter elements.

Protocol:

-

Bait Vector Construction: Clone multiple copies of the promoter element of interest (e.g., the JERE from the STR promoter) upstream of a reporter gene (e.g., AUR1-C or HIS3) in a yeast one-hybrid vector.

-

Bait Strain Generation: Transform a suitable yeast strain with the linearized bait vector to integrate it into the yeast genome. Select for transformants and confirm the absence of self-activation of the reporter gene.

-

Prey Library Screening: Transform the bait strain with a cDNA library from C. roseus fused to a transcriptional activation domain (e.g., GAL4-AD).

-

Selection of Positive Clones: Plate the transformed yeast on a selective medium that requires the activation of the reporter gene for growth.

-

Identification of Interacting Proteins: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting transcription factors.

Conclusion

The biosynthesis of sarpagine alkaloids is a testament to the intricate and highly regulated nature of plant specialized metabolism. A deep understanding of this pathway, from the individual enzymatic steps to the complex regulatory networks, is crucial for researchers in natural product chemistry, plant biology, and drug development. The methodologies outlined in this guide provide a foundation for further investigation into this fascinating class of molecules, paving the way for metabolic engineering efforts to enhance the production of valuable pharmaceuticals.

References

- 1. Isolation of Plant Transcription Factors Using a Yeast One-Hybrid System | Springer Nature Experiments [experiments.springernature.com]

- 2. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]

- 5. A Cotyledon-based Virus-Induced Gene Silencing (Cotyledon-VIGS) approach to study specialized metabolism in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxysarpagine in Rauwolfia serpentina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid found in Rauwolfia serpentina. The document details its biosynthesis, characterization, and potential pharmacological significance based on the activities of related compounds. While quantitative data and specific pharmacological studies on this compound are limited, this guide consolidates the available information to serve as a foundational resource for future research and drug development endeavors.

Introduction

Rauwolfia serpentina (L.) Benth. ex Kurz, commonly known as Indian snakeroot, is a medicinal plant renowned for its rich diversity of indole alkaloids, which possess a wide range of pharmacological activities.[1][2] Among these are the sarpagine-type alkaloids, a complex group of compounds with a characteristic cage-like structure. This compound is a member of this family that has been identified in the roots of Rauwolfia serpentina.[1] This guide aims to provide an in-depth technical overview of this compound, focusing on its biochemical context within the plant and its potential as a bioactive molecule.

Biosynthesis of this compound

The biosynthesis of sarpagine (B1680780) alkaloids originates from the condensation of tryptamine (B22526) and secologanin, leading to the formation of strictosidine, the universal precursor for monoterpenoid indole alkaloids.[3] While the precise enzymatic steps leading to this compound have not been fully elucidated, the pathway can be inferred from the established biosynthesis of sarpagine.[3] A key step in sarpagine formation is the hydroxylation of 10-deoxysarpagine, a reaction catalyzed by deoxysarpagine hydroxylase, a cytochrome P450-dependent monooxygenase. It is highly probable that this compound is synthesized via a similar hydroxylation reaction, potentially from a sarpagine precursor, although the specific enzyme responsible for this 3-position hydroxylation in Rauwolfia serpentina has yet to be identified.

References

3-Hydroxysarpagine: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagine-type indole (B1671886) alkaloid, a class of natural products known for their complex chemical structures and significant biological activities.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its study. While specific experimental data for this particular compound is limited in publicly available literature, this guide consolidates the available information and provides context based on the broader class of sarpagine (B1680780) alkaloids.

Chemical and Physical Properties

This compound is distinguished by its core sarpagine skeleton, a pentacyclic structure derived from tryptophan. The presence of a hydroxyl group at the C-3 position is a key feature. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₃ | N/A |

| Molecular Weight | 326.39 g/mol | N/A |

| CAS Number | 857297-90-6 | N/A |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known functional groups and the general features of sarpagine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in distinct chemical environments within the rigid polycyclic structure. Key signals would likely include those for aromatic protons on the indole ring, protons adjacent to nitrogen and oxygen atoms, and a number of overlapping signals in the aliphatic region corresponding to the intricate ring system.

-

¹³C-NMR: The carbon NMR spectrum would reveal 19 distinct carbon signals, corresponding to the molecular formula. Characteristic signals would be expected for the carbons of the indole ring, the carbinolamine carbon, and the various aliphatic carbons of the cage-like structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at m/z 326. The fragmentation pattern would likely involve characteristic losses of small molecules such as water (H₂O) from the hydroxyl group and cleavages within the complex ring system, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A band in the region of 3300-3500 cm⁻¹ from the indole nitrogen.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=C stretch: Absorptions in the 1450-1600 cm⁻¹ range due to the aromatic indole ring.

-

C-O stretch: A band in the 1050-1150 cm⁻¹ region.

-

C-N stretch: Absorptions in the 1020-1250 cm⁻¹ region.

Experimental Protocols

Detailed, validated experimental protocols for the isolation and characterization of this compound are not explicitly available. However, a general workflow can be constructed based on established methods for the isolation of alkaloids from Rauvolfia species.

General Isolation Protocol for Sarpagine-Type Alkaloids from Rauvolfia serpentina

This protocol outlines a typical procedure for the extraction and preliminary separation of alkaloids. Optimization would be required for the specific isolation of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are scarce, the broader class of sarpagine alkaloids exhibits a range of pharmacological effects. Many sarpagine-type alkaloids are known to possess anti-inflammatory, antimicrobial, and central nervous system activities. Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound.

A hypothetical signaling pathway that could be investigated for sarpagine alkaloids, given their known anti-inflammatory properties, is the NF-κB signaling pathway.

Conclusion

This compound remains a sparsely characterized member of the sarpagine alkaloid family. While its basic chemical identity is established, a significant opportunity exists for further research to fully elucidate its physicochemical properties, develop robust isolation and analytical methods, and explore its potential biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Sarpagine Alkaloids: A Comprehensive Technical Guide to Classification and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine (B1680780) alkaloids represent a significant and structurally diverse family of monoterpenoid indole (B1671886) alkaloids.[1][2] Characterized by a rigid pentacyclic skeleton featuring an indole nucleus fused to an azabicyclo[3.3.1]nonane core, these natural products have garnered substantial interest from the scientific community.[2] Their prevalence in various plant species, particularly within the Apocynaceae family (e.g., Rauwolfia and Alstonia genera), and their wide array of potent biological activities, make them promising candidates for drug discovery and development.[1] This technical guide provides an in-depth overview of the classification and nomenclature of sarpagine alkaloids, supplemented with quantitative data, experimental protocols, and detailed diagrams to serve as a valuable resource for researchers in the field.

Classification of Sarpagine Alkaloids

The classification of sarpagine alkaloids is primarily based on their structural features and their biosynthetic relationship to other major indole alkaloid groups, namely the macroline (B1247295) and ajmaline (B190527) types.[1] While often grouped with these related alkaloids, the sarpagine family itself can be categorized into several subgroups based on key structural modifications.

A primary classification distinguishes between monomeric and bisindole sarpagine alkaloids. The monomeric alkaloids, which are more common, consist of a single sarpagine skeleton. Bisindole alkaloids are dimers formed from two monomeric units, which can be of the sarpagine type or a combination of sarpagine and other indole alkaloid types.

Further sub-classification of monomeric sarpagine alkaloids can be based on specific structural motifs:

-

Sarpagan-type: This is the foundational structure, as exemplified by sarpagine itself.

-

C-19 Methyl-Substituted Subgroup: A significant subgroup characterized by the presence of a methyl group at the C-19 position. The stereochemistry at this position (S or R) is a critical determinant of biological activity.

-

Macroline-derived Sarpagine-type: These alkaloids, such as talpinine, possess a structural linkage between the C-20 of a macroline-like scaffold and the N(b)-nitrogen atom, which is characteristic of the sarpagine architecture.

The following diagram illustrates the hierarchical classification of sarpagine alkaloids.

Nomenclature of Sarpagine Alkaloids

The nomenclature of sarpagine alkaloids, along with other related indole alkaloids, generally follows the biogenetic numbering system proposed by Le Men and Taylor. This system provides a consistent framework for identifying the carbon and nitrogen atoms within the complex polycyclic structure, which is essential for unambiguous communication in research and publications.

The Le Men-Taylor numbering system is based on the presumed biosynthetic origin of the alkaloids from tryptophan and secologanin. The following diagram illustrates the numbering of the core sarpagine skeleton.

Quantitative Data

For comparative analysis, this section provides tabulated physical, spectral, and biological activity data for a selection of representative sarpagine alkaloids.

Table 1: Physical and Spectral Data of Selected Sarpagine Alkaloids

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D (c, solvent) | Reference |

| Vellosimine | C₁₉H₂₀N₂O | 292.38 | 270-272 | -42° (c=0.93, CHCl₃) | |

| Normacusine B | C₁₉H₂₂N₂O | 294.40 | 185-187 | +18° (c=1.0, CHCl₃) | |

| Lochnerine | C₂₀H₂₄N₂O₃ | 356.42 | 190-192 | +52° (c=0.5, CHCl₃) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Vellosimine in CDCl₃

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 2 | 135.77 | - |

| 3 | 55.26 | 3.71 (d, J=5.9) |

| 5 | 64.30 | 4.37 (d, J=9.6) |

| 6 | 36.35 | 3.09 (dd, J=15.7, 6.2), 3.34 (dd, J=15.8, 1.6) |

| 7 | 105.53 | - |

| 8 | 126.94 | 7.48 (d, J=7.8) |

| 9 | 119.86 | 7.10 (t, J=7.1) |

| 10 | 122.24 | 7.21-7.09 (m) |

| 11 | 118.67 | 7.30 (d, J=8.0) |

| 12 | 136.57 | - |

| 13 | 131.37 | - |

| 14 | 44.56 | 2.46 (ddd, J=11.9, 9.7, 2.0) |

| 15 | 50.93 | 3.85-3.74 (m) |

| 16 | 22.48 | 2.21 (dt, J=13.0, 3.3) |

| 17 | - | 2.70 (br s) |

| 19 | 121.74 | 5.50 (q, J=7.1) |

| 20 | 12.84 | 1.65 (dt, J=7.1, 2.0) |

| 21 | 215.71 | - |

| N(a)-H | - | 8.50 (s) |

| Data adapted from |

Table 3: Biological Activity of Selected Sarpagine Alkaloids

| Alkaloid | Biological Activity | IC₅₀/EC₅₀ (µM) | Cell Line/Assay | Reference |

| Talpinine | Reversal of Multidrug Resistance | 14-22 µg/mL | KB/VJ300 | |

| O-acetyltalpinine | Reversal of Multidrug Resistance | 14-22 µg/mL | KB/VJ300 | |

| N(4)-methyltalpinine | NF-κB (p65) Inhibition | ED₅₀ = 1.2 | - |

Experimental Protocols

This section provides a detailed methodology for a key experiment relevant to the study of sarpagine alkaloids.

Protocol 1: General Procedure for the Isolation of Sarpagine Alkaloids from Rauwolfia serpentina

This protocol is a generalized procedure based on common alkaloid extraction techniques.

1. Plant Material and Extraction:

- Air-dried and powdered roots of Rauwolfia serpentina (1 kg) are macerated with ethanol (B145695) (5 L) at room temperature for 72 hours.

- The extract is filtered and the solvent is evaporated under reduced pressure to yield a crude ethanolic extract.

2. Acid-Base Partitioning:

- The crude extract is dissolved in 10% acetic acid (500 mL) and filtered.

- The acidic aqueous solution is washed with hexane (B92381) (3 x 300 mL) to remove neutral lipids and pigments.

- The aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide.

- The basic solution is extracted with chloroform (B151607) (5 x 300 mL).

- The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to afford the crude alkaloid mixture.

3. Chromatographic Separation:

- The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

- The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light and/or with Dragendorff's reagent.

- Fractions with similar TLC profiles are combined and further purified by preparative TLC or HPLC to yield pure sarpagine alkaloids.

The following diagram illustrates the general workflow for the isolation of sarpagine alkaloids.

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of Sarpagine Alkaloids

Sarpagine alkaloids, like other monoterpenoid indole alkaloids, are biosynthesized from the precursors tryptamine (B22526) and secologanin. A key intermediate in this pathway is strictosidine. The formation of the characteristic sarpagan bridge is a crucial step in the biosynthesis of sarpagine alkaloids.

The following diagram outlines the initial steps of the biosynthetic pathway leading to the sarpagine skeleton.

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Some sarpagine alkaloids have demonstrated inhibitory effects on key signaling pathways involved in disease. For instance, N(4)-methyltalpinine has been identified as an inhibitor of the NF-κB (p65) pathway. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). Phosphorylated IκB is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes.

The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by a sarpagine alkaloid.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies of sarpagine alkaloids have revealed that minor structural modifications can significantly impact their biological activity. A key example is the C-19 methyl substitution.

The following diagram illustrates a fundamental structure-activity relationship for this subgroup.

Conclusion

The sarpagine alkaloids are a fascinating and important class of natural products with significant potential for the development of new therapeutic agents. A thorough understanding of their classification, nomenclature, and chemical properties is fundamental for advancing research in this area. This guide provides a foundational resource for scientists and researchers, offering a structured overview of these complex molecules and highlighting key aspects relevant to their study and application. Further exploration of the vast chemical space of sarpagine alkaloids and their derivatives will undoubtedly lead to new discoveries and innovations in medicine.

References

A Technical Guide to Monoterpenoid Indole Alkaloids: From Biosynthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a large and structurally diverse class of natural products, with over 3000 identified compounds. Predominantly found in plant families such as Apocynaceae, Loganiaceae, and Rubiaceae, these specialized metabolites have garnered significant attention from the scientific community due to their wide range of potent pharmacological activities.[1][2] This technical guide provides a comprehensive literature review of MIAs, covering their biosynthesis, chemical diversity, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Chemical Diversity and Biosynthesis

MIAs are characterized by a core structure derived from the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713).[3] This initial reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the universal precursor to almost all MIAs.[3] Subsequent enzymatic modifications, including glycosylation, oxidation, reduction, and cyclization, give rise to an incredible array of molecular architectures. These are broadly classified into three main skeletal types: Corynanthe, Iboga, and Aspidosperma.

Biosynthetic Pathway of Monoterpenoid Indole Alkaloids

The biosynthesis of MIAs is a complex process involving multiple enzymatic steps and subcellular compartments. The pathway begins with the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which generates the monoterpenoid precursor, geranyl pyrophosphate (GPP). GPP is then converted to secologanin through a series of reactions. Tryptamine, derived from the decarboxylation of tryptophan, condenses with secologanin to form strictosidine. From this central intermediate, a cascade of enzymatic reactions leads to the vast diversity of MIAs.

Pharmacological Activities and Quantitative Data

MIAs exhibit a remarkable spectrum of biological activities, making them a rich source for drug discovery and development. The diverse chemical structures of these compounds contribute to their varied pharmacological effects, which include anticancer, anti-inflammatory, antimalarial, and neuropharmacological activities.

Anticancer Activity

Several MIAs have demonstrated significant cytotoxic effects against various cancer cell lines. The most well-known examples are the dimeric alkaloids vinblastine (B1199706) and vincristine, isolated from Catharanthus roseus, which are used clinically for the treatment of various cancers. The anticancer activity of MIAs is often attributed to their ability to interfere with microtubule dynamics, induce apoptosis, and modulate key signaling pathways involved in cancer progression.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Vinblastine | Various | Varies (nM to low µM range) | |

| Vincristine | Various | Varies (nM to low µM range) | |

| Tabersonine | SW480, SMMC-7721, HL-60, MCF-7, A-549 | 4.6, 5.6, 14.8, 9.9, 12.1 | |

| Brucine | HepG2 | 0.10 - 0.65 (mM) | |

| Scholarisin I | Various | < 30 | |

| (E)-16-formyl-5α-methoxystrictamine | Various | < 30 | |

| Axidimin C | HCT116 | 5.3 | |

| Axidimin D | HCT116 | 3.9 |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several MIAs have been shown to possess potent anti-inflammatory properties, often by inhibiting pro-inflammatory mediators and modulating inflammatory signaling pathways such as the NF-κB pathway.

| Alkaloid | Assay | IC50 (µM) | Reference |

| Melaxilline A | Inhibition of β-glucuronidase secretion | 1.51 | |

| Melaxilline B | Inhibition of β-glucuronidase secretion | 2.62 | |

| Axilline B | NO release in LPS-stimulated RAW264.7 cells | 3.7 ± 0.9 | |

| Naucleficine B | NO production in CSE-stimulated RAW 264.7 cells | 0.33 ± 0.04 | |

| Strictosamide | NO production in CSE-stimulated THP-1 cells | 1.21 ± 0.43 | |

| Scholarisin I | COX-2 Inhibition | >90% inhibition at 100 µM | |

| Scholarisin VI | COX-2 Inhibition | >95% inhibition at 100 µM |

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. MIAs have been identified as a promising source of compounds with antiplasmodial activity.

| Alkaloid | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |

| Geissolosimine | D10 (chloroquine-sensitive) | 0.55 | |

| Geissospermine | D10 (chloroquine-sensitive) | 3.17 | |

| Geissoschizoline | D10 (chloroquine-sensitive) | 4.16 | |

| Geissoschizone | D10 (chloroquine-sensitive) | 3.19 |

Key Signaling Pathways Modulated by MIAs

The therapeutic effects of MIAs are often mediated by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development and optimization.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. Several MIAs have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This is typically achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB complex and the subsequent transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain MIAs have been found to modulate the MAPK pathway, leading to the induction of apoptosis in cancer cells. For example, axidimins C and D have been shown to activate the p38 MAPK pathway in HCT116 colorectal cancer cells, leading to G2/M phase arrest and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Some indole alkaloids have been reported to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting tumor growth.

Experimental Protocols

The study of MIAs involves a range of experimental techniques, from their isolation and characterization to the evaluation of their biological activities.

General Workflow for MIA Research

A typical research workflow for the investigation of MIAs from a natural source involves several key stages: extraction of plant material, fractionation and isolation of individual compounds, structural elucidation, and bioactivity screening.

Protocol for Isolation of MIAs from Plant Material

Objective: To extract and isolate pure MIAs from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction of the alkaloids.

-

Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Defatting: Suspend the crude extract in a methanol/water mixture and partition with hexane to remove nonpolar compounds like fats and chlorophylls.

-

Fractionation: Subject the defatted extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol). Collect fractions and monitor by TLC.

-

Isolation: Pool fractions containing compounds of interest (as determined by TLC) and subject them to further purification by preparative HPLC to obtain pure compounds.

-

Structure Elucidation: Determine the chemical structure of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of a purified MIA on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test MIA in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the MIA. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

Monoterpenoid indole alkaloids are a treasure trove of chemical diversity and biological activity. Their potent and varied pharmacological properties, particularly in the areas of cancer and inflammation, have established them as a critical source of lead compounds for drug discovery. While significant progress has been made in understanding their biosynthesis, pharmacology, and mechanisms of action, further research is needed to fully exploit their therapeutic potential.

Future research should focus on:

-

Discovery of Novel MIAs: Continued exploration of the plant kingdom, particularly from under-investigated species, is likely to yield new MIAs with unique structures and biological activities.

-

Metabolic Engineering: Advances in synthetic biology and metabolic engineering offer the potential to produce high-value MIAs in microbial or plant-based systems, overcoming the limitations of low natural abundance.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by different MIAs will facilitate the development of more selective and effective therapeutic agents.

-

Clinical Translation: Rigorous preclinical and clinical studies are necessary to translate the promising in vitro and in vivo activities of MIAs into new medicines for the treatment of human diseases.

The continued investigation of this fascinating class of natural products holds great promise for the future of medicine and drug development.

References

The Biological Genesis of the Sarpagine Indole Alkaloid Skeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biological origins of the sarpagine (B1680780) indole (B1671886) alkaloid skeleton, a core structural motif in a class of pharmacologically significant natural products. Found predominantly in plants of the Apocynaceae family, such as Rauvolfia serpentina, these alkaloids, including the antiarrhythmic ajmaline (B190527), are the end products of a complex and highly regulated biosynthetic pathway. This document provides a comprehensive overview of the enzymatic players, their mechanisms, the genetic regulation that governs their expression, and the experimental methodologies used to elucidate this fascinating area of plant biochemistry.

The Sarpagine Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of the sarpagine ring system is a multi-step enzymatic process that begins with the convergence of primary metabolism, sourcing precursors from the shikimate and terpenoid pathways. The intricate assembly of the sarpagine skeleton is a testament to the catalytic prowess of a series of specialized enzymes.

The journey to the sarpagine core commences with the amino acid L-tryptophan and the monoterpenoid secologanin. These two precursors are condensed in a Pictet-Spengler reaction to form strictosidine (B192452), the universal precursor to all monoterpenoid indole alkaloids[1][2]. The pathway then diverges, with a specific branch leading to the sarpagan-type alkaloids. The key steps and enzymes involved in the formation of the sarpagine skeleton and its subsequent elaboration to ajmaline are outlined below.

Key Biosynthetic Intermediates and Enzymes:

-

Strictosidine: Formed from the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin, catalyzed by Strictosidine Synthase (STR) .

-

Strictosidine Aglycone: The glucose moiety of strictosidine is removed by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive intermediate.

-

Geissoschizine: A key intermediate that is a substrate for the formation of the characteristic sarpagan bridge.

-

Polyneuridine (B1254981) Aldehyde: The formation of the C5-C16 bond to create the sarpagan bridge is catalyzed by the cytochrome P450 enzyme, Sarpagan Bridge Enzyme (SBE) .

-

16-Epivellosimine: The methyl ester of polyneuridine aldehyde is hydrolyzed and the resulting intermediate is decarboxylated by Polyneuridine Aldehyde Esterase (PNAE) to yield 16-epivellosimine, a crucial branch point intermediate[3][4].

-

Vinorine (B1233521): The formation of the ajmalan (B1240692) skeleton from the sarpagan type is initiated by the acetylation of 16-epivellosimine, a reaction catalyzed by Vinorine Synthase (VS) .

-

Vomilenine (B1248388): Vinorine is then hydroxylated by Vinorine Hydroxylase (VH) , a cytochrome P450 monooxygenase.

-

1,2-Dihydrovomilenine: The indolenine double bond of vomilenine is reduced by the NADPH-dependent Vomilenine Reductase (VR) [5].

-

17-O-Acetylnorajmaline: A subsequent reduction is catalyzed by 1,2-Dihydrovomilenine Reductase (DHVR) .

-

Norajmaline: The acetyl group is removed by Acetylajmalan Esterase (AAE) [6].

-

Ajmaline: The final step is the N-methylation of norajmaline, catalyzed by Norajmaline N-methyltransferase (NAMT) .

Side Branches of the Pathway:

The sarpagine biosynthetic pathway is not strictly linear and features several side branches leading to other alkaloids. For instance, vomilenine can also be a precursor for the biosynthesis of perakine[7]. This highlights the metabolic plasticity within Rauvolfia species.

Quantitative Analysis of Pathway Components

A thorough understanding of the sarpagine biosynthetic pathway necessitates quantitative data on enzyme kinetics and metabolite concentrations. This information is critical for identifying rate-limiting steps, understanding metabolic flux, and for the rational design of metabolic engineering strategies.

Table 1: Kinetic Properties of Key Enzymes in Sarpagine Biosynthesis

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Optimal pH | Optimal Temp (°C) |

| Strictosidine Synthase (STR) | Rauvolfia serpentina | Tryptamine | 6.2 - 72 | 10.65 | 1.48 x 105 | 5.0 - 8.0 | - |

| Secologanin | 39 | - | - | ||||

| Sarpagan Bridge Enzyme (SBE) | Catharanthus roseus | Tetrahydroalstonine | 19.6 | - | - | - | - |

| Polyneuridine Aldehyde Esterase (PNAE) | Rauvolfia serpentina | Polyneuridine Aldehyde | - | - | - | - | - |

| Vinorine Synthase (VS) | Rauvolfia serpentina | Gardneral | 7.5 | - | - | - | - |

| Acetyl-CoA | 57 | - | - | ||||

| Vomilenine Reductase (VR) | Rauvolfia serpentina | Vomilenine | - | - | - | 5.7 - 6.2 | 30 |

| Acetylajmalan Esterase (AAE) | Rauvolfia serpentina | 17-O-Acetylajmalan | - | - | - | 7.5 | - |

Table 2: Concentration of Sarpagine-Related Alkaloids in Rauvolfia serpentina

| Alkaloid | Plant Part | Concentration (mg/g dry weight) |

| Ajmaline | Root | 1.57 - 12.1 |

| Ajmalicine | Root | 1.57 - 12.1 |

| Serpentine | Root | 1.57 - 12.1 |

| Reserpine | Root | 1.57 - 12.1 |

Data compiled from Sagi et al. (2016). The reported range reflects variation between different plant samples.

Regulation of Sarpagine Biosynthesis

The production of sarpagine alkaloids is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses, such as herbivory and pathogen attack. The phytohormone jasmonate plays a central role in orchestrating this defense response.

Jasmonate Signaling Cascade:

The perception of jasmonate triggers a signaling cascade that leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows for the activation of various transcription factors that bind to specific cis-regulatory elements in the promoters of sarpagine biosynthetic genes, thereby upregulating their expression[8][9].

Key Transcription Factor Families:

-

WRKY: These transcription factors are known to play a crucial role in plant defense responses. They recognize and bind to W-box cis-regulatory elements found in the promoters of many secondary metabolism genes[10][11][12].

-

AP2/ERF (APETALA2/Ethylene Response Factor): This family of transcription factors is also involved in jasmonate-mediated gene expression.

-

bHLH (basic Helix-Loop-Helix): These transcription factors often work in concert with MYB transcription factors to regulate metabolic pathways.

-

MYB: A large family of transcription factors with diverse roles in plant development and metabolism.

Experimental Protocols

The elucidation of the sarpagine biosynthetic pathway has been made possible through a combination of classical enzymology and modern molecular biology techniques. Below are detailed protocols for key experiments.

Enzyme Assay for Strictosidine Synthase (HPLC-based)

This protocol is adapted from established methods for assaying STR activity.

Materials:

-

Enzyme extract (e.g., crude protein extract from Rauvolfia serpentina cell culture or purified recombinant enzyme)

-

Tryptamine hydrochloride

-

Secologanin

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.9)

-

Methanol

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 reverse-phase column and UV detector (280 nm)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

100 µL Potassium phosphate buffer (100 mM, pH 6.9)

-

10 µL Tryptamine solution (10 mM in water)

-

10 µL Secologanin solution (10 mM in water)

-

50 µL Enzyme extract

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 200 µL of methanol.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet precipitated protein.

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject 20 µL onto a C18 reverse-phase column.

-

Elute with a gradient of solvent A (0.1% TFA in water) and solvent B (0.1% TFA in methanol).

-

Monitor the elution of strictosidine at 280 nm.

-

Quantify the amount of strictosidine produced by comparing the peak area to a standard curve of authentic strictosidine.

-

Cloning of a Sarpagine Biosynthesis Gene from Rauvolfia serpentina (Example: Vinorine Synthase)

This protocol outlines a general strategy for cloning a known gene from R. serpentina cDNA.

Materials:

-

Rauvolfia serpentina tissue (e.g., roots or cell culture)

-

Liquid nitrogen

-

RNA extraction kit

-

Reverse transcription kit

-

Gene-specific primers for Vinorine Synthase (designed based on published sequences)

-

High-fidelity DNA polymerase

-

PCR cloning vector (e.g., pGEM-T Easy)

-

E. coli competent cells

-

LB agar (B569324) plates with appropriate antibiotic and selection agents (e.g., ampicillin, IPTG, X-Gal)

Procedure:

-

RNA Extraction:

-

Grind R. serpentina tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with an oligo(dT) primer.

-

-

PCR Amplification:

-

Set up a PCR reaction with the synthesized cDNA as a template, gene-specific primers for vinorine synthase, and a high-fidelity DNA polymerase.

-

Use appropriate PCR cycling conditions (annealing temperature should be optimized for the specific primers).

-

-

Gel Electrophoresis and Purification:

-

Run the PCR product on an agarose (B213101) gel to verify the size of the amplicon.

-

Excise the band of the correct size and purify the DNA using a gel extraction kit.

-

-

Ligation and Transformation:

-

Ligate the purified PCR product into a PCR cloning vector.

-

Transform the ligation mixture into competent E. coli cells.

-

-

Screening and Sequencing:

-

Plate the transformed cells on selective LB agar plates.

-

Select white colonies (indicating successful insertion) for plasmid DNA isolation.

-

Verify the identity of the cloned insert by Sanger sequencing.

-

References

- 1. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cores.emory.edu [cores.emory.edu]

- 4. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. YEAST ONE-HYBRID ASSAYS: A HISTORICAL AND TECHNICAL PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of 2 beta (R)-17-O-acetylajmalan: acetylesterase--a specific enzyme involved in the biosynthesis of the Rauwolfia alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. Jasmonate-Responsive Transcription Factors NnWRKY70a and NnWRKY70b Positively Regulate Benzylisoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-Directed Mutagenesis [protocols.io]

- 11. Frontiers | WRKY Transcription Factors: Molecular Regulation and Stress Responses in Plants [frontiersin.org]

- 12. ias.ac.in [ias.ac.in]

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Hydroxysarpagine from Rauwolfia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid found in various species of the genus Rauwolfia, notably Rauwolfia serpentina and Rauwolfia tetraphylla.[1] Sarpagine and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document provides a detailed overview of the extraction and analysis of this compound from Rauwolfia species, including experimental protocols and quantitative data, to support research and development efforts. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates general methods for the extraction and analysis of indole alkaloids from Rauwolfia, which are applicable to this compound.

Quantitative Data on Alkaloid Content in Rauwolfia Species

The concentration of alkaloids in Rauwolfia species can vary depending on the plant part, geographical location, and age of the plant. While specific yields for this compound are not widely reported, the following table summarizes the total alkaloid content and the content of other major alkaloids in Rauwolfia serpentina to provide a comparative context.

| Plant Material | Alkaloid | Extraction Method/Solvent | Yield | Reference |

| Rauwolfia serpentina Roots | Total Alkaloids | Not Specified | 1.57-12.1 mg/g dry weight | [2] |

| Rauwolfia serpentina Roots | Total Alkaloids | Methanol (B129727) | 496 mg/g (in vitro regenerated) | [3] |

| Rauwolfia serpentina Roots & Leaves | Crude Alkaloid Extract | Ethanol | 12.05% | [4] |

| Rauwolfia serpentina Leaves | Reserpine | Spectrophotometry | 0.880 (Absorbance) | [4] |

| Rauwolfia serpentina Leaves | Ajmalicine | Spectrophotometry | 0.753 (Absorbance) | [4] |

| Rauwolfia serpentina Leaves | Ajmaline | Spectrophotometry | 0.485 (Absorbance) | [4] |

| Rauwolfia serpentina Leaves | Yohimbine | Spectrophotometry | 0.537 (Absorbance) | [4] |

| Rauwolfia serpentina Roots | Reserpine | Spectrophotometry | Higher than in leaves | [4][5] |

| Rauwolfia serpentina Roots | Ajmaline | Spectrophotometry | Higher than in leaves | [4][5] |

| Rauwolfia serpentina Roots | Yohimbine | Spectrophotometry | Higher than in leaves | [4][5] |

Experimental Protocols

The following protocols are generalized from methods reported for the extraction and analysis of indole alkaloids from Rauwolfia species and are applicable for the isolation and study of this compound.

Protocol 1: General Extraction of Indole Alkaloids from Rauwolfia Roots

This protocol describes a common method for the extraction of total alkaloids from the roots of Rauwolfia species.

1. Plant Material Preparation:

-

Collect fresh, healthy roots of the desired Rauwolfia species.

-

Wash the roots thoroughly with tap water to remove soil and debris, followed by a final rinse with distilled water.

-

Air-dry the roots in a well-ventilated area, preferably in the shade, until they are completely brittle.

-

Grind the dried roots into a fine powder using a mechanical grinder.

2. Maceration and Extraction:

-

Weigh 100 g of the powdered root material.

-

Place the powder in a large glass container and add 500 mL of methanol.

-

Seal the container and allow the mixture to macerate for 5 days at room temperature with occasional shaking.[6]

-

After 5 days, filter the extract through Whatman No. 1 filter paper.

-

Re-soak the solid residue in 300 mL of fresh methanol for another 24 hours to ensure complete extraction.

-

Filter and combine the filtrates.

3. Solvent Evaporation:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature of 40°C.

-

Continue evaporation until a viscous, dark residue (crude extract) is obtained.

4. Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the crude extract in 100 mL of 5% hydrochloric acid.

-

Filter the acidic solution to remove any insoluble material.

-

Transfer the acidic solution to a separatory funnel and wash it with 50 mL of chloroform (B151607) three times to remove neutral and acidic compounds. Discard the chloroform layers.

-

Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of a 25% ammonia (B1221849) solution.

-

Extract the now alkaline solution with 50 mL of chloroform three times. The alkaloids will partition into the chloroform layer.

-

Combine the chloroform extracts and wash them with distilled water.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Filter and evaporate the chloroform under reduced pressure to obtain the crude alkaloid fraction.

5. Isolation of this compound:

-

The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, or by preparative Thin Layer Chromatography (TLC).[6]

-

The selection of the solvent system for chromatography will depend on the specific alkaloids present and may require optimization. A common starting point for sarpagine-type alkaloids is a mixture of chloroform and methanol.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC) for Alkaloid Profiling

This protocol provides a general framework for the analysis of Rauwolfia alkaloids, which can be adapted for the detection and quantification of this compound.

1. Instrumentation and Columns:

-

An HPLC system equipped with a UV detector is suitable for this analysis.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

-

A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[4]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.01 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid)

-

A gradient elution is often employed for better separation of multiple alkaloids. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the course of the run.

-

The flow rate is typically set at 1.0 mL/min.

3. Sample Preparation:

-

Prepare a stock solution of the crude alkaloid extract in methanol at a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Detection:

-

Set the UV detector to a wavelength of 254 nm or perform a diode array scan to identify the optimal wavelength for this compound.

5. Quantification:

-

For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound.

-